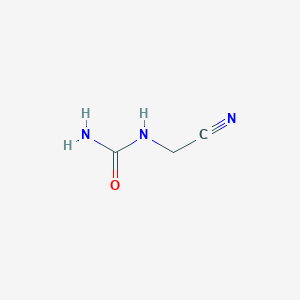

1-(cyanomethyl)urea

Descripción

Contextualization within Urea (B33335) Derivatives in Medicinal Chemistry and Materials Science

Urea and its derivatives are of central importance in both medicinal chemistry and materials science. nih.gov The urea functional group's ability to form stable, multiple hydrogen bonds is a key feature that underpins its utility. nih.govnih.gov

In medicinal chemistry , the urea moiety is a privileged structure, frequently incorporated into bioactive compounds and clinically approved drugs. nih.govnih.gov Its hydrogen bonding capability allows for strong and specific interactions with biological targets like proteins and enzymes, which is fundamental to a drug's mechanism of action. nih.govnih.gov Urea derivatives are found in a wide array of therapeutic agents, including anticancer, antiviral, and antidiabetic drugs. nih.govresearchgate.net The structural backbone of urea is often used to modulate a compound's potency and selectivity, as well as to fine-tune its pharmacokinetic properties. nih.govmdpi.com

In materials science , urea-based compounds are valued for their role in constructing supramolecular assemblies and advanced materials. The same hydrogen bonding that is crucial in medicine allows urea derivatives to form well-ordered structures, such as π-stacked aromatic arrays, which are essential for creating materials with specific electronic or optical properties. nih.gov Urea itself is a common precursor in the synthesis of various materials. For instance, it is used in the production of urea-formaldehyde resins and can be a nitrogen source for creating materials like graphitic carbon nitride (g-C3N4), a photocatalyst. mdpi.com The ability of the urea group to direct the organization of molecules makes it a valuable component in crystal engineering and the design of novel organic materials.

Foundational Research Trajectories of N-(Cyanomethyl)urea and Analogues

Research into N-(cyanomethyl)urea and its analogues has primarily followed two significant trajectories: its application as a versatile synthetic intermediate and its exploration as a key pharmacophore in drug discovery.

A major area of research has focused on using N-(cyanomethyl)ureas as precursors for synthesizing more complex heterocyclic compounds. csic.escore.ac.uk These ureas have proven to be valuable building blocks for creating pharmacologically relevant scaffolds like hydantoins and imidazolidin-2-ones. csic.escore.ac.uk The reactivity of the cyanomethyl group, combined with the urea backbone, allows for controlled cyclization reactions under different conditions. For example, under strong acidic conditions, N-(cyanomethyl)ureas undergo hydrolysis to yield stable hydantoin (B18101) derivatives. core.ac.uk Conversely, under basic or neutral conditions, they tend to cyclize into 4-iminoimidazolidin-2-one derivatives. core.ac.uk This "chameleonic" reactivity makes them highly useful in synthetic organic chemistry for generating molecular diversity. core.ac.uk Researchers have developed environmentally friendly, solvent-free methods for the synthesis of these urea derivatives, highlighting a move towards sustainable chemical practices. csic.es

Synthesis of Heterocycles from N-(Cyanomethyl)urea Analogues

| Starting N-(Cyanomethyl)urea Derivative | Reaction Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| Ornithine-derived (S)-1a | 20% TFA in CH2Cl2, 24h | Hydantoin (S)-12a | Not specified | core.ac.uk |

| Ornithine-derived (S)-1a | Et3N (100%), CH3CN, 100°C (MW), 5 min | 4-Iminoimidazolidin-2-one (RS)-2a | 88% | core.ac.uk |

| Lysine-derived (S)-1b | Solvent-free, 100°C (MW), 5 min | 4-Iminoimidazolidin-2-one (RS)-2b | Quantitative | core.ac.uk |

The second significant research path involves the cyanomethyl group itself as a functional component in drug design. The nitrile (cyano) group is a key structural unit in many pharmaceuticals. mdpi.com It can act as a bioisosteric replacement for other functional groups and its strong electron-withdrawing nature can modify the electronic properties of a molecule, influencing its binding to a biological target. nih.govnih.gov More specifically, the cyanomethyl group has been identified as a "reversible covalent-binding warhead". researchgate.net This means it can form a temporary, reversible covalent bond with specific amino acid residues (like cysteine) in a target protein, which can lead to a significant increase in inhibitory activity. researchgate.net

An example of this is seen in the development of inhibitors for the NLRP3 inflammasome, a key component in the inflammatory response. nih.gov In a study, the introduction of a cyanomethyl urea group in place of a sulfonylurea moiety in a series of compounds was investigated. While this specific substitution led to a loss of activity for the NLRP3 target, the study highlights the strategic use of cyanomethyl urea analogues in exploring the structure-activity relationships (SAR) of potential drugs. nih.gov In other contexts, adding a cyanomethyl group has dramatically increased the potency of enzyme inhibitors. researchgate.net

Structure-Activity Relationship of NLRP3 Inflammasome Inhibitors

| Compound Analogue | Core Moiety | IL-1β Inhibition at 1 µM | IC50 (nM) | Reference |

|---|---|---|---|---|

| MCC950 (Reference) | Sulfonylurea | Not specified | 8 | nih.gov |

| Analogue 4 | Cyanomethyl urea | <50% | >1000 | nih.gov |

| Analogue 5 | 1-(2,2,2-trifluoroethyl) urea | <50% | >1000 | nih.gov |

These research trajectories underscore the dual importance of 1-(cyanomethyl)urea and its analogues: as foundational tools in the synthesis of complex molecules and as functional components in the rational design of new therapeutic agents.

Structure

3D Structure

Propiedades

IUPAC Name |

cyanomethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O/c4-1-2-6-3(5)7/h2H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYJHKYGWYYYRBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#N)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208293 | |

| Record name | (Cyanomethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-07-2 | |

| Record name | N-(Cyanomethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-07-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Cyanomethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962072 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Cyanomethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (cyanomethyl)urea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.215 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Preparations

Direct Synthesis of 1-(Cyanomethyl)urea

The most direct and common approach to synthesizing this compound involves the reaction between an α-amino nitrile and an isocyanate. This method leverages the nucleophilicity of the amino group and the electrophilicity of the isocyanate.

The fundamental reaction for forming this compound involves the nucleophilic addition of the primary or secondary amine of an α-amino nitrile to the carbonyl carbon of an isocyanate. csic.es α-Amino nitriles, which can be derived from α-amino acids, serve as versatile starting materials. csic.esrsc.org

The general transformation can be represented as the reaction of an α-amino nitrile with an isocyanate, leading to the corresponding N-(cyanomethyl)urea. csic.es For instance, research has demonstrated this pathway by reacting (S)-α-amino nitriles with reagents like phenyl isocyanate to form the target urea (B33335) derivatives. csic.es This reaction is a cornerstone for accessing a diverse range of N-(cyanomethyl)ureas.

Optimizing reaction conditions is crucial for achieving high yields, purity, and, when applicable, stereochemical integrity. Key strategies include the use of solvent-free protocols and microwave-assisted synthesis.

An environmentally friendly and highly efficient method for synthesizing N-(cyanomethyl)ureas is through a solvent-free approach. csic.es Research has shown that conducting the reaction between an α-amino nitrile and two equivalents of an isocyanate at room temperature without any solvent provides the best results for an epimerization-free synthesis. csic.es This method not only aligns with the principles of green chemistry by eliminating solvent waste but also simplifies the purification process. researchgate.netacs.org In comparative studies, a solvent-free reaction to produce (S)-2a yielded 95% of the product in 24 hours, outperforming solvent-based methods which required longer reaction times or resulted in lower yields. csic.es

| Solvent | Temperature (°C) | Time (days) | Yield of (S)-2a (%) | Reference |

|---|---|---|---|---|

| THF | 0 | 3 | 86 | csic.es |

| CH2Cl2 | Room Temp. | 3 | 70 | csic.es |

| None (Solvent-Free) | Room Temp. | 1 | 95 | csic.es |

Microwave (MW) irradiation has emerged as a powerful tool to accelerate organic reactions, and the synthesis of ureas is no exception. chemistryviews.orgresearchgate.net This technique can significantly reduce reaction times from hours to minutes. vulcanchem.combeilstein-journals.org In the context of N-(cyanomethyl)urea synthesis, MW heating can be employed to optimize the reaction time, particularly when the starting α-amino nitrile is an epimeric mixture. csic.es However, caution is necessary as the application of heat, including from microwave irradiation, can induce epimerization at the chiral center of the molecule. csic.es While a general method for monosubstituted ureas uses microwave irradiation at 120 °C in water for 15 minutes to achieve excellent yields, for chiral N-(cyanomethyl)ureas, such high temperatures could compromise stereochemical purity. chemistryviews.org

Optimized Reaction Conditions for N-(Cyanomethyl)urea Formation

Solvent-Free Synthetic Protocols

Stereochemical Control and Purity Considerations in N-(Cyanomethyl)urea Synthesis

When N-(cyanomethyl)urea is synthesized from a chiral α-amino nitrile, the carbon atom adjacent to the cyano group (the α-carbon) is a chiral center. Maintaining the stereochemical configuration of this center is a significant challenge. csic.es

Epimerization is the process where one stereoisomer converts into its diastereomer. For N-(cyanomethyl)ureas, the α-carbon is prone to epimerization, especially under heating or basic conditions. csic.escore.ac.uk This phenomenon is attributed to the electron-withdrawing nature of the ureido group, which increases the acidity of the hydrogen atom on the α-carbon. csic.es This facilitates the formation of a transient, achiral ketimine tautomer. Subsequent reversion to the urea structure can lead to a mixture of both R and S epimers, thereby eroding the stereochemical purity of the product. csic.es

Studies have confirmed that heating pure epimers of N-(cyanomethyl)ureas, for example under microwave irradiation at 80°C, can induce epimerization. csic.es The most effective strategy to prevent this unwanted side reaction is to conduct the synthesis under the mildest conditions possible. As established, a solvent-free reaction at room temperature is the optimal method for an "epimerization-free" synthesis of these chiral compounds. csic.es When acidic conditions are required for other transformations, strong acid media can sometimes be used in a non-epimerizing manner. core.ac.uk

| Condition | Effect on Chiral Center | Reference |

|---|---|---|

| Solvent-free, Room Temperature | Epimerization-free synthesis | csic.es |

| Heating (e.g., 80°C) with Microwave Irradiation | Induces epimerization | csic.es |

| Base Catalysis (e.g., Et3N) | Can activate the reaction but may promote epimerization | core.ac.uk |

| Strong Acid Media (e.g., TFA in CH2Cl2) | Can allow for subsequent reactions without epimerization | core.ac.uk |

Derivatization and Functionalization Strategies for N-(Cyanomethyl)urea

The synthesis of chiral and highly functionalized N-(cyanomethyl)ureas has been achieved through environmentally friendly, solvent-free methodologies. csic.es One approach involves the reaction of α-amino nitriles with isocyanates. csic.es For instance, the reaction of (S)-α-amino nitriles with two equivalents of an isocyanate at room temperature under solvent-free conditions has proven effective for producing these ureas without epimerization. csic.es

Microwave heating can accelerate the reaction; however, it may also induce epimerization at the chiral center adjacent to the cyano group. csic.es This is attributed to the electron-withdrawing nature of the ureido group, which increases the acidity of the α-proton and facilitates the formation of a tautomeric ketimine intermediate, leading to a racemic mixture. csic.es

This methodology has been successfully applied to α-amino nitriles derived from various amino acids, including those with basic side chains like ornithine and lysine, showcasing its potential for creating molecular diversity for applications in drug discovery. csic.es

Table 1: Solvent-Free Synthesis of Chiral N-(Cyanomethyl)ureas

| Starting α-Amino Nitrile | Isocyanate | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-1a | Phenyl isocyanate | (S)-2a | rt, solvent-free, 3 days | 60 | csic.es |

| (S)-1a | Phenyl isocyanate | (S)-2a | THF, 0°C, 3 days | 86 | csic.es |

| (R)- and (S)-7a,b | Phenyl isocyanate | (R)- and (S)-8a,b | rt, solvent-free, 7 days | 43 | csic.es |

Note: Yields are for the isolated product unless otherwise specified. rt = room temperature, MW = microwave irradiation.

N-(Cyanomethyl)urea can be utilized as a key building block in multicomponent reactions (MCRs) to construct complex heterocyclic structures such as pyrrolinones. researchgate.net A three-component reaction involving methyl aroylpyruvates, an aromatic aldehyde, and 2-aminoacetonitrile (the precursor to N-(cyanomethyl)urea) in glacial acetic acid with anhydrous sodium acetate (B1210297) yields 5-aryl-4-aroyl-3-hydroxy-1-cyanomethyl-3-pyrrolin-2-ones. researchgate.net

The mechanism is believed to proceed through the initial formation of a Schiff base from the aldehyde and aminoacetonitrile. This is followed by a Michael-type addition of the dioxo ester to the imine, and subsequent cyclization to form the pyrrolinone ring. researchgate.net This approach provides an efficient route to highly substituted pyrrolinone derivatives. researchgate.netresearchgate.net

While direct synthesis from this compound is not explicitly detailed, analogous structures like N-(5-(cyanomethyl)-1,3,4-thiadiazol-2-yl)-2-phenylacetamide can be synthesized, highlighting the potential for incorporating the cyanomethyl moiety into thiadiazole-containing thioureas. nih.govresearchgate.net The general strategy involves the cyclization of thiosemicarbazide (B42300) derivatives. nih.govresearchgate.net For example, a thiosemicarbazide derived from cyanoacetohydrazide can be cyclized to form a cyanomethyl-substituted thiadiazole. researchgate.net This suggests that by starting with a thiourea (B124793) analog of this compound, similar thiadiazole-tagged derivatives could be accessible. These compounds are of interest for their potential biological activities. nih.govnih.gov

Table 2: Synthesis of a Cyanomethyl-Thiadiazole Derivative

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Cyanoacetohydrazide | Isothiocyanate | Thiosemicarbazide derivative 8 | Acetonitrile (B52724), rt | Not specified | researchgate.net |

The cyanomethyl group can be incorporated into the uracil (B121893) scaffold. jst.go.jpnih.gov For instance, 1-(cyanomethyl)-3-(3,5-dimethylbenzyl)uracil has been synthesized and studied for its biological activity. jst.go.jp The synthesis generally involves the alkylation of a pre-formed uracil derivative. jst.go.jp For example, 3-(3,5-dimethylbenzyl)uracil (B1244923) can be treated with an alkyl halide, such as chloroacetonitrile, in the presence of a base to yield the 1-cyanomethyl substituted product. jst.go.jp

Another approach involves the condensation and cyclization of cyanoacetylurea (B75420) with various reagents. google.comorgsyn.org For example, reacting cyanoacetylurea with N,N-dimethylformamide and dimethylsulfate complex, followed by treatment with sodium hydroxide, can lead to the formation of 5-cyano-uracil. google.com The presence of the cyanomethyl group or a precursor cyano group is crucial for these transformations. jst.go.jpresearchgate.net

N-(Cyanomethyl)ureas are versatile intermediates in the synthesis of hydantoin (B18101) derivatives. core.ac.ukresearchgate.net The reaction pathway is highly dependent on the reaction conditions. core.ac.uk Under strong acidic conditions, N-(cyanomethyl)ureas undergo a two-step hydrolysis to yield stable, highly functionalized hydantoin derivatives without epimerization. core.ac.ukresearchgate.net This process typically involves an initial hydrolysis of the nitrile to a carboxylic acid, followed by cyclization. core.ac.uk For example, treatment of an N-(cyanomethyl)urea with a 20% solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) can lead to the corresponding hydantoin. core.ac.uk

Conversely, under neutral, basic, or mild acid conditions, N-(cyanomethyl)ureas tend to cyclize to 4-iminoimidazolidin-2-one derivatives, which can then tautomerize and potentially lead to epimerization. core.ac.ukresearchgate.net Therefore, careful control of the hydrolysis conditions is essential for the selective synthesis of hydantoins from N-(cyanomethyl)urea precursors. core.ac.ukacs.org

Table 3: Synthesis of Hydantoin Derivatives from N-(Cyanomethyl)ureas

| Starting N-(Cyanomethyl)urea | Reagents | Product | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| (S)-1a-e | 20% TFA in CH2Cl2 | (S)-12a-e (Hydantoins) | rt, 24 h | Not specified | core.ac.uk |

| (S)-1a | 3 N HCl in EtOAc | (S)-12a (Hydantoin) and (RS)-7a (Iminoimidazolidin-2-one) | Not specified | Mixture | core.ac.uk |

Incorporation into Complex Molecular Architectures

Preparation of Imidazolium (B1220033) Salts Bearing Cyanomethyl Groups

The synthesis of imidazolium salts functionalized with cyanomethyl groups is a significant area of research, leading to the formation of precursors for N-heterocyclic carbenes (NHCs) and ionic liquids. The introduction of the cyanomethyl group onto the imidazole (B134444) ring can be achieved through several synthetic strategies, primarily involving the N-alkylation of a pre-formed imidazole derivative.

A common method for this functionalization is the direct N-alkylation of an appropriate imidazole with a haloacetonitrile, typically bromoacetonitrile, via an SN2 reaction. acs.org This reaction is often carried out in a dry solvent, such as acetonitrile, under reflux conditions. For instance, the synthesis of 3-(cyanomethyl)-1-(2-cyanophenyl)imidazolium hexafluorophosphate (B91526) involves the reaction of (2-cyanophenyl)imidazole with bromoacetonitrile. acs.org The resulting halide salt can then undergo anion exchange to yield the desired hexafluorophosphate salt. The synthesis of various N-alkyl-N-cyanoalkyl-functionalized imidazolium salts follows a similar pathway, involving the N-alkylation of substituted imidazoles with different haloalkylnitriles, followed by anion exchange to produce salts with anions like nitrate (B79036) or dicyanamide. researchgate.net

It has been noted that the preparation of silver(I) carbene complexes from these imidazolium salts can be sensitive to the presence of water, which may lead to the hydrolysis of the cyanomethyl group to a primary-amido group. acs.org This reactivity highlights the importance of controlled reaction conditions. The selectivity of this hydrolysis, favoring the cyanomethyl group over a cyanophenyl group, suggests that the process is likely mediated by the metal center. acs.org

General protocols for the synthesis of imidazolium salts, which can be adapted for cyanomethyl derivatives, include the direct alkylation of imidazole with alkyl halides or a two-step process starting from glyoxal (B1671930) and a primary amine, followed by ring closure. mdpi.com Mechanochemical methods, such as grinding, have also been employed for the synthesis of imidazolium salts, offering a more environmentally benign approach. mdpi.com

Table 1: Synthesis of Cyanomethyl-Functionalized Imidazolium Salts

| Imidazole Precursor | Alkylating Agent | Product | Reference |

|---|---|---|---|

| (2-cyanophenyl)imidazole | Bromoacetonitrile | 3-(cyanomethyl)-1-(2-cyanophenyl)imidazolium halide | acs.org |

| Substituted Imidazoles | Haloalkylnitriles | N-alkyl-N-cyanoalkyl-functionalized imidazolium salts | researchgate.net |

Synthesis of Cyanomethyl-Substituted Dioxane Derivatives

Cyanomethyl-substituted dioxane derivatives are valuable intermediates in the synthesis of pharmaceuticals, notably as a key intermediate for the HMG-CoA reductase inhibitor, atorvastatin (B1662188). google.comcardiosomatics.ru The synthesis of these compounds, specifically 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives, can be achieved through efficient, high-yield industrial processes.

One patented method describes two primary routes starting from a 3,5-dihydroxy-6-halohexanoic acid derivative. google.com

Route A involves a two-step process:

Cyanation: The starting 3,5-dihydroxy-6-halohexanoic acid derivative is reacted with a cyanating agent to substitute the halogen atom with a cyano group.

Acetal (B89532) Formation: The resulting diol is then subjected to an acetal formation reaction with a reagent like 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst (e.g., pyridinium (B92312) p-toluenesulfonate) to form the 1,3-dioxane (B1201747) ring. google.com

Route B reverses the order of these steps:

Acetal Formation: The initial 3,5-dihydroxy-6-halohexanoic acid derivative first undergoes an acetal formation reaction.

Cyanation: The resulting 6-halomethyl-1,3-dioxane-4-acetic acid derivative is then cyanated to yield the final product. google.com

For example, 1,1-dimethylethyl (4R, 6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, a key atorvastatin intermediate, was synthesized by dissolving 1,1-dimethylethyl (3R, 5R)-6-cyano-3,5-dihydroxyhexanoate in acetone, followed by the addition of 2,2-dimethoxypropane and pyridinium p-toluenesulfonate. This reaction, stirred at room temperature, yielded the desired product in 85% yield after purification. google.com

Table 2: Synthesis of 1,1-dimethylethyl (4R, 6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate

| Starting Material | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 1,1-dimethylethyl (3R, 5R)-6-cyano-3,5-dihydroxyhexanoate | Acetone, 2,2-dimethoxypropane, pyridinium p-toluenesulfonate | Room temperature, 5 hours | 85% | google.com |

Formation of Pyrazole (B372694) and Fused Pyrazole Derivatives from Cyanomethyl Precursors

Cyanomethyl-functionalized pyrazoles are versatile precursors for the synthesis of a wide array of fused heterocyclic systems, which are of significant interest in medicinal chemistry due to their diverse biological activities. ekb.eg A key starting material in many of these syntheses is 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. ekb.egekb.egresearchgate.net

This precursor can be cyclized with various reagents to form fused pyrimidine (B1678525) rings. For example, new pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives have been synthesized by reacting 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with an enamine of acetylacetone. ekb.egekb.eg The reaction is believed to proceed via a Michael addition of the exocyclic amino group of the pyrazole to the enamine, followed by elimination of dimethylamine (B145610) and subsequent dehydration. ekb.eg

These resulting pyrazolo[1,5-a]pyrimidines can be further modified. They can undergo coupling reactions with aryldiazonium chlorides to afford pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine derivatives. ekb.egekb.eg Additionally, condensation with aromatic aldehydes yields the corresponding arylidene derivatives. ekb.egekb.eg Further complexity can be introduced by reacting the pyrazolo[1,5-a]pyrimidine (B1248293) with phenyl isothiocyanate and subsequently with halogenated compounds to produce thieno[3'',4'':5',6']pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidine derivatives. ekb.egekb.eg

The Friedländer condensation is another strategy employed to construct fused systems. For instance, the condensation of 5-amino-1H-pyrazole-4-carbaldehyde (which can be derived from cyanomethyl precursors) with various acetonitrile derivatives in the presence of a catalytic amount of piperidine (B6355638) yields pyrazolo[3,4-b]pyridine-5-carbonitriles. semanticscholar.org

Table 3: Synthesis of Fused Pyrazoles from 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile

| Precursor | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile | Enamine of acetylacetone | Pyrazolo[1,5-a]pyrimidine | ekb.egekb.eg |

| Pyrazolo[1,5-a]pyrimidine derivative | Aryldiazonium chloride | Pyrimido[1',2':1,5]pyrazolo[3,4-d]pyridazine | ekb.egekb.eg |

| Pyrazolo[1,5-a]pyrimidine derivative | Aromatic aldehydes | Arylidene derivatives | ekb.egekb.eg |

| 5-amino-1H-pyrazole-4-carbaldehyde | Acetonitrile derivatives / Piperidine | Pyrazolo[3,4-b]pyridine | semanticscholar.org |

Synthesis of Metal-Organic Complexes with Cyanomethyl Ligands

The cyanomethyl group is a valuable functional moiety for incorporation into ligands used for the synthesis of metal-organic complexes, including metal-organic frameworks (MOFs). nih.gov The nitrogen atom of the cyano group can act as a donor, allowing it to coordinate with metal ions and form extended structures.

The synthesis of these complexes typically involves the preparation of a ligand containing one or more cyanomethyl groups, followed by its reaction with a metal salt. For example, a hexaazamacrocyclic ligand bearing four cyanomethyl pendant arms was synthesized through the N-alkylation of the parent tetraazamacrocyclic precursor using bromoacetonitrile. researchgate.net This functionalized ligand was then used to synthesize a series of M(II) complexes (where M = Co, Ni, Cu, Cd), demonstrating the versatility of the cyanomethyl group in coordination chemistry. researchgate.net The resulting complexes were characterized by various spectroscopic and analytical techniques to confirm their structure and properties. researchgate.net

The general synthesis of MOFs often relies on the self-assembly of metal ions or clusters (nodes) with organic linkers. nih.gov Organic molecules containing N-donor atoms, such as cyano compounds, are commonly used as these linkers. nih.gov The synthesis is influenced by factors like temperature, solvent, and the nature of the metal and ligand. nih.gov While direct synthesis from this compound is not explicitly detailed, the principles of ligand design allow for the incorporation of the cyanomethyl functional group into various organic backbones, which can then be used to build metal-organic complexes.

Reactivity Profiles and Mechanistic Pathways of 1 Cyanomethyl Urea

Intramolecular Cyclization Dynamics

A primary reactive pathway for 1-(cyanomethyl)urea and its derivatives involves intramolecular cyclization, leading to the formation of heterocyclic structures. The conditions of the reaction medium play a critical role in directing the cyclization pathway and the nature of the resulting products.

Under neutral, basic, or mild acidic conditions, N-substituted cyanomethylureas readily undergo intramolecular cyclization to yield 4-iminoimidazolidin-2-one derivatives. core.ac.uk The reaction proceeds via the nucleophilic attack of the urea (B33335) nitrogen onto the carbon of the nitrile group. The presence of a base facilitates this process by deprotonating the urea nitrogen, thereby increasing its nucleophilicity. Even in the absence of a strong base, heating in a polar solvent such as methanol (B129727) can promote cyclization. core.ac.uk

The efficiency of this cyclization is influenced by the reaction conditions. For instance, the use of a catalytic amount of a base like triethylamine (B128534) (Et3N) or potassium carbonate (K2CO3) can activate the reaction. core.ac.uk More forceful conditions, such as microwave irradiation in the presence of a stoichiometric amount of base, can significantly decrease the reaction time and improve the yield of the 4-iminoimidazolidin-2-one product. core.ac.uk

Conversely, under strong acidic conditions, such as in the presence of concentrated hydrochloric acid or trifluoroacetic acid, the reaction pathway shifts. Instead of the 4-iminoimidazolidin-2-one, a two-step hydrolysis of the cyanomethylurea occurs, leading to the formation of highly functionalized hydantoin (B18101) (imidazolidine-2,4-dione) derivatives. core.ac.uk

| Entry | Base (mol %) | Solvent | Temperature (°C) | Time (min) | Yield of 4-iminoimidazolidin-2-one (%) |

|---|---|---|---|---|---|

| 1 | - | MeOH | 75 | 15 | 9 |

| 2 | Et3N (10) | Toluene | 100 | 1440 | ~40 |

| 3 | K2CO3 (10) | CH3CN | 100 | 1440 | ~40 |

| 4 | Cs2CO3 (10) | CH3CN | 100 | 1440 | ~40 |

| 5 | K2CO3 (100) | CH3CN (MW) | 100 | 10 | 88 |

Data sourced from a study on ornithine-derived N-(cyanomethyl)urea. core.ac.uk

The 4-iminoimidazolidin-2-one derivatives exist in a tautomeric equilibrium with their 4-amino-2,3-dihydro-1H-imidazol-2-one isomers. core.ac.uk This imine-enamine tautomerism is a significant feature of the cyclized products and can influence their subsequent reactivity. core.ac.ukresearchgate.net The position of this equilibrium can be affected by the solvent, with suggestions that more polar solvents like methanol may favor the 4-amino tautomer. core.ac.uk

This tautomerism is also a key factor in the epimerization observed at the C5 position of the imidazolidine (B613845) ring. core.ac.uk Furthermore, the enamine tautomer is more susceptible to oxidation. researchgate.net For instance, 4-imino-1,5-dimethyl-3-(4-nitrophenyl)imidazolidin-2-one undergoes chemoselective autoxidation to its 5-hydroxy derivative, a reaction that is not observed in the corresponding 5,5-dimethyl substituted analogue which cannot form an enamine tautomer. researchgate.net

A significant rearrangement of the 4-iminoimidazolidin-2-one ring system is its hydrolysis to hydantoin derivatives under acidic conditions. researchgate.netrsc.org This reaction proceeds through a tetrahedral intermediate, and the rate-determining step has been identified as the formation of this intermediate. researchgate.netrsc.org The hydrolysis is zero-order with respect to the acid concentration, indicating that the imine is fully protonated under the studied acidic conditions. researchgate.netrsc.org

Pathways to 4-Iminoimidazolidin-2-one Derivatives

Nucleophilic and Electrophilic Characteristics of the Cyanomethyl Moiety

The cyanomethyl group in this compound possesses both nucleophilic and electrophilic potential, largely centered around the nitrile functionality and the adjacent methylene (B1212753) group.

While not directly from this compound, the electrochemical reduction of acetonitrile (B52724) is a well-established method for generating the cyanomethyl anion (⁻CH₂CN). nih.gov This anion is a potent base and nucleophile. nih.gov Its reactivity as an electrogenerated base (EGB) is particularly noteworthy as it can deprotonate weak acids, transforming into acetonitrile and thus avoiding the formation of byproducts. nih.gov

The cyanomethyl anion can also act as a nucleophile. In the presence of an electrophile, a cyanomethylation reaction can occur. nih.gov For example, it can be used to promote heterocyclization reactions, such as the synthesis of 3,4-disubstituted quinazolin-2-ones from 2-aminophenones and isocyanates. ua.es

A notable synthetic application of the electrogenerated cyanomethyl anion is its use in carboxylation reactions. By bubbling carbon dioxide through a solution containing the electrogenerated cyanomethyl anion, a new carboxylating reagent system (⁻CH₂CN/CO₂) is formed. researchgate.netacs.org This system can be used for the synthesis of organic carbamates from amines in a one-pot procedure under mild and safe conditions. researchgate.netacs.org The reaction proceeds by the formation of a carbamate (B1207046) anion, which is then alkylated. The yields of the resulting carbamates are dependent on the nucleophilicity of the starting amine. researchgate.netacs.org

Reactivity of the Electrogenerated Cyanomethyl Anion

Chemical Transformations Under Specific Conditions

Beyond cyclization and the reactivity of its cyanomethyl anion, this compound and its derivatives can undergo various other chemical transformations.

As previously mentioned, the hydrolysis of the cyclized 4-iminoimidazolidin-2-ones to hydantoins is a key transformation under strongly acidic conditions. core.ac.ukresearchgate.netrsc.org This reaction is often clean and can proceed in high yield. core.ac.uk

Oxidation of the cyclized products is another important transformation. The autoxidation of 4-iminoimidazolidin-2-ones with a hydrogen at the C5 position to the corresponding 5-hydroxy derivatives highlights the reactivity of the enamine tautomer. researchgate.net

Furthermore, derivatives of this compound can undergo reactions with various nucleophiles. For example, N-(2,2-dichloro-1-cyanoethenyl)-N′-methylurea undergoes intramolecular cyclization in the presence of triethylamine, and the resulting product can react with aliphatic amines to yield 4-(alkylamino)-4-(dichloromethyl)-5-imino-1-methylimidazolidin-2-ones. researchgate.net

Acid-Catalyzed Hydrolysis and Subsequent Cyclization to Hydantoins

Under strongly acidic conditions, this compound undergoes a two-step hydrolysis process to form hydantoin derivatives. core.ac.uk This transformation is significant in the synthesis of various functionalized hydantoin compounds.

The reaction proceeds through the initial acid-catalyzed hydrolysis of the nitrile group (-CN) to a carboxylic acid intermediate. This is then followed by an intramolecular cyclization, where the newly formed carboxylic acid group reacts with the urea moiety to form the stable five-membered hydantoin ring. core.ac.uk A study monitoring this reaction using Trifluoroacetic acid (TFA) in dichloromethane (B109758) (CH2Cl2) confirmed this two-step mechanism. After 5 hours, the starting this compound was completely converted to the corresponding carboxylic acid intermediate, which subsequently cyclized to the hydantoin derivative after 24 hours. core.ac.uk

This acid-catalyzed pathway is notable for proceeding without epimerization at the adjacent chiral center, making it a valuable method for synthesizing stereochemically defined hydantoins. core.ac.ukresearchgate.net The choice of acid and its concentration can significantly influence the reaction outcome. For instance, treatment with a 0.1 N solution of HCl in ethyl acetate (B1210297) primarily leads to the formation of 4-iminoimidazolidin-2-one derivatives, whereas a higher concentration of 3 N HCl yields a mixture of the deprotected iminoimidazolidin-2-one and the desired hydantoin. core.ac.uk

| Reagent | Conditions | Product(s) | Yield | Reference |

| 0.1 N HCl in EtOAc | 3 days, rt | (RS)-2a | ~100% | core.ac.uk |

| 3 N HCl in EtOAc | 3 days, rt | (RS)-7a and (S)-12a | Mixture | core.ac.uk |

| 20% TFA in CH2Cl2 | 24 h, rt | (S)-12a-e | High | core.ac.uk |

Table 1: Influence of acid conditions on the reaction of N-(cyanomethyl)ureas.

The synthesis of hydantoins from α-amino nitriles often involves the in-situ formation of this compound intermediates through reaction with isocyanates, followed by acid-catalyzed hydrolysis and cyclization. researchgate.netnih.gov

Reactions with Amine Nucleophiles

The reactivity of this compound with amine nucleophiles demonstrates the versatility of this compound in synthesizing various heterocyclic structures. The cyanomethyl group, with its electrophilic carbon atom of the nitrile, is susceptible to nucleophilic attack. cymitquimica.com

While specific studies focusing solely on the reaction of the parent this compound with simple amines are limited in the provided context, related research on substituted N-(cyanomethyl)ureas offers valuable insights. For example, N-(2,2-dichloro-1-cyanoethenyl)-N'-methylurea reacts with various aliphatic primary and secondary amines, as well as ammonia (B1221849) and hydrazine, to yield oxazole (B20620) derivatives in nearly quantitative amounts under mild conditions. researchgate.net Furthermore, reactions with bifunctional amines like ethylenediamine (B42938) can lead to the formation of other cyclized products such as imidazolidine derivatives. researchgate.net

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

For 1-(cyanomethyl)urea (C₃H₅N₃O), the proton (¹H) NMR spectrum is anticipated to be relatively simple, reflecting the small number of distinct proton environments. The methylene (B1212753) protons (-CH₂-) adjacent to the cyano group would likely appear as a singlet, though coupling to the adjacent N-H proton could lead to a doublet. The chemical shift of these protons would be influenced by the electron-withdrawing nature of both the cyano and urea (B33335) groups. The two amine protons (-NH₂) and the single amide proton (-NH-) of the urea moiety are expected to be observed as broad singlets, and their chemical shifts can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

The carbon-13 (¹³C) NMR spectrum would provide key information about the carbon backbone. Three distinct signals are expected: one for the carbonyl carbon (C=O) of the urea, which would appear significantly downfield (typically in the 150-180 ppm range) uni-ruse.bg; one for the cyanomethyl carbon (-CH₂-); and one for the nitrile carbon (-C≡N), which typically appears in the 110-125 ppm range. The precise chemical shifts would be crucial for confirming the connectivity of the atoms.

Predicted ¹H and ¹³C NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | Variable (e.g., 4.0-4.5) | s or d | -CH₂- |

| ¹H | Variable (broad) | s | -NH- |

| ¹H | Variable (broad) | s | -NH₂ |

| ¹³C | ~155-165 | s | C=O |

| ¹³C | ~115-120 | s | -C≡N |

| ¹³C | ~30-40 | s | -CH₂- |

Note: Predicted values are based on typical ranges for these functional groups and may vary based on solvent and experimental conditions.

NMR spectroscopy is also instrumental in studying dynamic processes like tautomerism and conformational changes. This compound could potentially exist in tautomeric forms, such as an iminol form where the carbonyl oxygen is protonated to form a hydroxyl group and a carbon-nitrogen double bond is present. The presence of multiple tautomers in solution would be detectable by NMR, often resulting in separate sets of signals for each form, with the integration of these signals providing their relative ratios. mdpi.com The rate of exchange between tautomers can also be studied using variable temperature NMR experiments.

Furthermore, rotation around the C-N bonds of the urea moiety can be restricted, leading to different conformers. Nuclear Overhauser Effect (NOESY) experiments could be employed to study the spatial proximity of protons, providing insights into the preferred three-dimensional structure and conformational dynamics of the molecule in solution. pharmaffiliates.com

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Assignments

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.

In a mass spectrum of this compound, the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (99.09 g/mol ). americanelements.comcsic.es High-resolution mass spectrometry would allow for the determination of the exact mass, confirming the elemental composition of C₃H₅N₃O.

The fragmentation pattern provides a "fingerprint" of the molecule. For this compound, characteristic fragmentation would likely involve the cleavage of the bonds within the urea and cyanomethyl groups. researchgate.net Common fragmentation pathways could include the loss of the cyano group (-CN), the cyanomethyl group (-CH₂CN), or cleavage of the amide bonds, leading to characteristic fragment ions. The analysis of these fragments is crucial for confirming the proposed structure.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment | Fragment Lost |

|---|---|---|

| 99 | [C₃H₅N₃O]⁺ | (Molecular Ion) |

| 73 | [C₂H₅N₂O]⁺ | -CN |

| 59 | [CH₃N₂O]⁺ | -CH₂CN |

| 43 | [CH₃N₂]⁺ or [C₂H₅N]⁺ | -HNCO or -CH₂NCO |

Note: These are predicted fragments and their relative intensities would depend on the ionization method and energy.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

The IR spectrum of this compound would display characteristic absorption bands for its key functional groups. The N-H bonds of the primary and secondary amine groups in the urea moiety would give rise to stretching vibrations in the region of 3200-3500 cm⁻¹. nih.gov The carbonyl group (C=O) would exhibit a strong absorption band, typically around 1650-1700 cm⁻¹. The presence of the nitrile group (-C≡N) would be confirmed by a sharp, medium-intensity absorption band around 2210-2260 cm⁻¹. mdpi.com The C-N stretching vibrations would be expected in the fingerprint region, typically between 1000 and 1350 cm⁻¹. Studying the shifts in these absorption bands, particularly the N-H and C=O stretches, can provide information about hydrogen bonding interactions within the molecule or with a solvent.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine/Amide) | Stretching | 3200-3500 (broad) |

| C≡N (Nitrile) | Stretching | 2210-2260 (sharp) |

| C=O (Urea) | Stretching | 1650-1700 (strong) |

| C-N | Stretching | 1000-1350 |

Note: These are typical ranges and can be influenced by the physical state of the sample and intermolecular interactions.

Computational Chemistry and Theoretical Investigations

Molecular Modeling and Electronic Structure Calculations

No dedicated studies on the molecular modeling or electronic structure of 1-(cyanomethyl)urea were identified. Such studies would typically involve the use of quantum chemical methods to understand the molecule's geometry, electron distribution, and other fundamental properties.

There are no published predictions of spectroscopic parameters, such as NMR chemical shifts, for this compound. While general methods for NMR prediction exist, specific calculations and their results for this compound have not been reported. nih.govuni-ruse.bgpitt.edunmrdb.org

A detailed conformational analysis and the corresponding energy landscapes for this compound are not available in the scientific literature. Such analyses are crucial for understanding the molecule's flexibility and the relative stability of its different spatial arrangements. sfu.caresearchgate.nettaltech.eeifes.edu.brgoogle.com

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Mechanistic Studies through Quantum Chemical Methods

Quantum chemical methods are powerful tools for elucidating reaction mechanisms. However, their application to reactions involving this compound is not documented.

No theoretical studies have been found that elucidate the reaction pathways and transition states for the synthesis or reactions of this compound. One computational study on the formation of cytosine mentioned the reaction of cyanoacetaldehyde with urea (B33335), which is a related process but does not focus on the target molecule itself. sns.itacs.orgresearchgate.netresearchgate.net

In Silico Approaches for Biological Relevance Prediction

In silico techniques, particularly molecular docking, are widely used to predict the biological activity of small molecules.

There are no specific molecular docking studies reported for this compound to investigate its potential interactions with biological targets. While numerous studies perform molecular docking on various other urea derivatives to explore their therapeutic potential, this compound has not been the subject of such investigations. nih.govresearchgate.netderpharmachemica.comias.ac.inijpsr.com

Prediction of Bioavailability Parameters for Derivatives

The oral bioavailability of a drug candidate is a critical parameter that influences its therapeutic efficacy. It is largely determined by the compound's absorption, distribution, metabolism, and excretion (ADME) properties. In silico methods provide a rapid and cost-effective means to predict these properties based on the molecular structure of the compounds. researchgate.netscience.gov

Various computational tools and models are employed to estimate the physicochemical properties that govern bioavailability. These often include Lipinski's "Rule of Five," which assesses drug-likeness based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. f1000research.com For instance, studies on various urea derivatives, including those with structural similarities to this compound, have utilized these principles to forecast their potential as orally active agents.

A study on benzimidazole-urea derivatives predicted their ADME properties and found that the compounds generally adhered to Lipinski's rule, suggesting good potential for oral bioavailability. science.gov Similarly, in silico analysis of other heterocyclic urea derivatives has been conducted to evaluate their pharmacokinetic profiles. researchgate.net These studies often involve the calculation of key descriptors such as:

Molecular Weight (MW): Influences diffusion and absorption.

logP (octanol-water partition coefficient): A measure of lipophilicity, affecting membrane permeability.

Topological Polar Surface Area (TPSA): Correlates with intestinal absorption and blood-brain barrier penetration.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): Impact solubility and binding to biological targets.

Number of Rotatable Bonds (nRotb): Relates to conformational flexibility and binding affinity.

The predicted ADME properties for a selection of urea derivatives from various studies are summarized in the interactive table below. While these are not direct derivatives of this compound, they provide insight into the types of bioavailability parameters that are computationally predicted for this class of compounds.

| Compound Class | Molecular Weight (g/mol) | logP | TPSA (Ų) | HBD | HBA | Source |

|---|---|---|---|---|---|---|

| Benzimidazole-urea derivatives | < 500 | Varies | Varies | < 5 | < 10 | science.gov |

| 1,3-diazetidin-2-one derivatives | Varies | Varies | Varies | Varies | Varies | f1000research.com |

| (Benz)imidazole-hydrazone derivatives | Varies | Varies | Varies | Varies | Varies | researchgate.net |

These predictive studies are crucial in the early stages of drug development to filter compound libraries and prioritize candidates with favorable pharmacokinetic profiles for further investigation.

Screening for Potential Protein Targets

Identifying the protein targets of a small molecule is a fundamental step in understanding its mechanism of action. Computational methods, particularly molecular docking and virtual screening, are powerful techniques for this purpose. nvidia.com These approaches can be broadly categorized into structure-based and ligand-based methods.

Structure-Based Virtual Screening (SBVS): When the three-dimensional structure of a potential protein target is known, molecular docking can be used to predict the binding mode and affinity of a ligand within the protein's active site. nvidia.com For urea derivatives, docking studies have been instrumental in identifying potential protein targets and elucidating binding interactions. For example, various urea derivatives have been docked against protein kinases, DNA gyrase, and topoisomerase IV to predict their inhibitory potential. nih.gov In a study on thiourea (B124793) derivatives containing a cyanomethyl group, molecular docking was used to investigate their binding to the active sites of E. coli DNA gyrase and topoisomerase IV. nih.gov

Ligand-Based Virtual Screening (LBVS): In the absence of a known 3D structure for a target protein, ligand-based methods can be employed. These techniques, such as pharmacophore modeling and 3D-QSAR (Quantitative Structure-Activity Relationship), use the structural information of known active compounds to build a model that can be used to screen for new molecules with similar properties. nih.govmdpi.com A pharmacophore model defines the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for biological activity. Such models have been developed for various classes of urea derivatives to identify novel inhibitors. nih.gov

Reverse Virtual Screening: This approach inverts the typical screening process. Instead of screening a library of compounds against a single target, a single compound is screened against a large database of protein structures to identify potential targets. frontiersin.org This method is particularly useful for identifying the molecular targets of compounds discovered through phenotypic screening.

The table below summarizes findings from molecular docking studies on various urea derivatives, indicating the protein targets and the predicted binding affinities.

| Compound Class | Potential Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Source |

|---|---|---|---|---|

| 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl urea analogs | Epidermal Growth Factor Receptor (EGFR) | -6.363 to -7.565 | Lys745 | mdpi.com |

| Thiourea derivatives of isoniazid | E. Coli DNA Gyrase A | Varies | Not Specified | |

| Benzimidazole urea derivatives | Human Pancreatic α-amylase (HPA) | Varies | Not Specified | mdpi.com |

| Benzimidazole urea derivatives | Human Lysosomal Acid α-glucosidase (HLAG) | Varies | Not Specified | mdpi.com |

| Thiourea derivatives with thiadiazole moiety | Escherichia coli DNA B gyrase | Not Specified | Not Specified | nih.gov |

| Thiourea derivatives with thiadiazole moiety | Escherichia coli Topoisomerase IV | Not Specified | Not Specified | nih.gov |

These computational screening methods play a pivotal role in hypothesis generation for the potential mechanisms of action of novel compounds like derivatives of this compound, guiding subsequent experimental validation.

Biological Activities and Pharmacological Applications of 1 Cyanomethyl Urea Derivatives

Therapeutic Potentials in Medicinal Chemistry

The therapeutic potential of 1-(cyanomethyl)urea derivatives is primarily centered on their ability to act as enzyme inhibitors. core.ac.ukcsic.es Their unique structural features allow for interactions with the active sites of several key enzymes implicated in pathological processes.

Enzyme Inhibition Studies

Research into this compound derivatives has revealed their capacity to modulate the activity of a range of enzymes, including kinases, dipeptidyl peptidase IV, prolyl oligopeptidase, cysteine cathepsins, and cholesteryl ester transfer protein. core.ac.ukcsic.es

Derivatives of urea (B33335) have been explored as potent inhibitors of various kinases, which are crucial regulators of cell signaling, and their dysregulation is implicated in diseases like cancer. nih.govgoogle.com

Specifically, certain urea derivatives have been designed and synthesized as inhibitors of anaplastic lymphoma kinase (ALK), a key target in some cancers. nih.gov These compounds have demonstrated high nanomolar inhibition of purified ALK and selective antiproliferative effects on ALK-positive cancer cells. nih.gov The design of these inhibitors often involves creating structures that can target the inactive conformation of the kinase, which is thought to provide greater specificity compared to ATP-competitive inhibitors. nih.gov

Furthermore, 4-aminoquinazoline-urea derivatives have been identified as potent inhibitors of Aurora kinases A and B, which are involved in cell cycle regulation and are targets for anti-cancer therapies. nih.gov Some of these synthesized compounds showed more potent inhibition of Aurora A kinase than the reference inhibitor ZM447439 and displayed significant antiproliferative activities against several human cancer cell lines. nih.gov

Bis-aryl ureas have also been developed as potent and selective inhibitors of LIM kinase (Limk). nih.gov Optimized compounds in this class exhibited high biochemical potency with IC50 values under 25 nM and excellent selectivity against other kinases like ROCK and JNK. nih.gov

Table 1: Kinase Inhibition by Urea Derivatives

| Compound Class | Target Kinase(s) | Key Findings |

|---|---|---|

| Urea Derivatives | Anaplastic Lymphoma Kinase (ALK) | High nanomolar inhibition of purified ALK and selective antiproliferative activity. nih.gov |

| 4-Aminoquinazoline-ureas | Aurora Kinase A, Aurora Kinase B | Potent inhibition of Aurora A, with some compounds surpassing reference inhibitors; significant antiproliferative effects. nih.gov |

Dipeptidyl peptidase IV (DPP-IV) is a serine exopeptidase that plays a crucial role in glucose metabolism by inactivating incretin (B1656795) hormones. nih.gov Its inhibition is a validated therapeutic strategy for managing type 2 diabetes. nih.govmdpi.comwikipedia.org The this compound scaffold is related to cyanopyrrolidines, a class of potent DPP-IV inhibitors. wikipedia.orgnih.gov

The nitrile group in these compounds is critical for their inhibitory activity, as it can interact with the serine residue in the catalytic domain of DPP-IV. nih.gov Structure-activity relationship (SAR) studies on N-(cyanomethyl)-N-alkyl-L-prolinamide derivatives, which contain a related structural motif, have been conducted to optimize their DPP-IV inhibitory potential. nih.gov For instance, N-(cyanomethyl)-N-ethyl-L-prolinamide was identified as a representative compound from this series for further evaluation. nih.gov

The development of DPP-IV inhibitors has led to both peptidomimetic and non-peptidomimetic compounds. mdpi.com The cyanopyrrolidine-based inhibitors fall into the peptidomimetic category and are known for their reversible, nanomolar inhibition of the DPP-IV enzyme. mdpi.com The effectiveness of these inhibitors is often attributed to the interaction between the cyano group and the catalytic serine of the enzyme. nih.gov

Table 2: Examples of DPP-IV Inhibitors with Related Scaffolds

| Compound/Class | Key Structural Feature | Significance |

|---|---|---|

| N-(cyanomethyl)-N-alkyl-L-prolinamides | (N-alkyl)aminoacetonitrile | SAR studies led to the identification of potent DPP-IV inhibitors. nih.gov |

| Cyanopyrrolidines | Cyanopyrrolidine ring | Forms a covalent imidate with the catalytic serine, leading to potent inhibition. wikipedia.orgmdpi.com |

Prolyl oligopeptidase (POP), a cytosolic serine peptidase, is implicated in the modulation of neuropeptide levels in the brain and is considered a therapeutic target for cognitive and neuropsychiatric disorders. nih.govnih.gov N-acyl-aminonitriles, a class that includes this compound derivatives, have been identified as promising POP inhibitors. csic.es

Research has focused on cyanopyrrolidine-based compounds as potent POP inhibitors. nih.gov These inhibitors are designed to interact with the catalytic site of POP, with the nitrile group playing a key role in the inhibitory mechanism, likely through covalent bond formation with the catalytic serine residue. nih.gov For example, novel analogs of KYP-2047, a known POP inhibitor, such as CbzMetPrdN and CbzGlnPrdN, have demonstrated potent inhibitory activity in the low nanomolar range, with IC50 values around 2 nM. nih.gov Molecular modeling suggests these derivatives bind to the catalytic site where the nitrile carbon is positioned for nucleophilic attack by the serine residue. nih.gov

Table 3: Cyanopyrrolidine-based Prolyl Oligopeptidase Inhibitors

| Compound | IC50 (POP Inhibition) |

|---|---|

| CbzMetPrdN | ~ 2 nM nih.gov |

| CbzGlnPrdN | ~ 2 nM nih.gov |

Cysteine cathepsins are lysosomal proteases involved in protein turnover and have been implicated in various diseases, including cancer and rheumatoid arthritis. nih.govmdpi.com Azadipeptide nitriles, which are structurally related to this compound derivatives, have been developed as a class of highly potent inhibitors for human cysteine cathepsins, with some exhibiting Ki values in the picomolar range. nih.gov

The inhibitory mechanism of these nitrile-containing compounds involves the formation of a reversible covalent thioimidate adduct with the active-site cysteine of the protease. nih.gov Structure-activity relationship studies of 3-cyano-3-aza-β-amino acid derivatives have shown that the presence of a non-methylated amide bond is crucial for strong inhibition. nih.gov Furthermore, the introduction of bulky aromatic moieties can enhance the inhibitory potency by facilitating hydrophobic or cation-π interactions within the enzyme's active site. nih.gov For instance, a derivative with two benzyl (B1604629) groups (compound 24 in the cited study) showed a Ki value of 1.43 pM against human cathepsin K. nih.gov

Table 4: Inhibition of Human Cysteine Cathepsins by Azadipeptide Nitrile Derivatives

| Compound (as per cited study) | Target Cathepsin | Ki value |

|---|---|---|

| 22 (non-methylated morpholine (B109124) derivative) | Cathepsin K | 11 pM nih.gov |

| 24 (with two benzyl groups) | Cathepsin K | 1.43 pM nih.gov |

Cholesteryl ester transfer protein (CETP) facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to other lipoproteins, and its inhibition is a strategy for raising HDL cholesterol levels. bjcardio.co.uknih.gov Several α-amino nitrile-derived ureas have been patented as inhibitors of CETP. csic.es

Research in this area has led to the development of various CETP inhibitors, some of which have advanced to clinical trials. scielo.br While the provided search results highlight that urea derivatives are being investigated, specific data on this compound derivatives as CETP inhibitors is limited in the immediate search context. However, the broader class of cyclic and bicyclic urea derivatives has been explored. nih.gov For example, compounds based on cyclic urea cores have demonstrated in vitro potency in inhibiting CETP transfer activity and have shown in vivo efficacy in increasing HDL-C levels in animal models. nih.gov The development of new CETP inhibitors continues, with a focus on improving lipid profiles and potentially reducing cardiovascular risk. bjcardio.co.ukfrontiersin.org

Thioredoxin Reductase (TrxR) Inhibition

The thioredoxin system, with its central enzyme thioredoxin reductase (TrxR), is essential for maintaining cellular redox homeostasis and is a significant target in drug development, particularly for cancer. nih.gov TrxR is a selenocysteine-containing enzyme that plays a crucial role in defending cells against oxidative stress, and its upregulation is common in cancerous states. nih.gov While direct studies extensively detailing the inhibition of TrxR by this compound itself are not prominent, research into related structures provides valuable insights.

Thiourea (B124793) derivatives, which share a structural resemblance to urea compounds, have been explored for their biological activities. Furthermore, certain heterocyclic compounds derived from cyanomethyl-containing precursors, such as thiadiazoles, have been identified as potent inhibitors of thioredoxin glutathione (B108866) reductase (TGR), an essential enzyme in flatworm parasites. plos.org For instance, several furoxans and one thiadiazole compound demonstrated potent inhibition of TGRs from both tapeworms and flukes. plos.org This suggests that the structural motifs obtainable from this compound precursors have the potential to interact with and inhibit this class of reductase enzymes. The development of TrxR inhibitors often involves Michael acceptors and metal complexes, which can covalently bind to the enzyme. nih.gov

DNA Gyrase and Topoisomerase IV Inhibition

Bacterial DNA gyrase and topoisomerase IV are well-validated targets for antibacterial agents due to their essential roles in DNA replication, repair, and recombination. researchgate.net Several novel bacterial topoisomerase inhibitors (NBTIs) have been developed, including derivatives that feature the cyanomethyl moiety.

Research has shown that certain thiourea and thiosemicarbazide (B42300) derivatives, which can be synthesized from cyanomethyl-containing precursors, exhibit significant inhibitory activity. nih.gov A notable example is a thiosemicarbazide derivative, compound 8 , which incorporates a cyanomethyl group. This compound displayed excellent inhibitory activity against Escherichia coli DNA gyrase B and moderate activity against E. coli Topoisomerase IV. caymanchem.com In contrast, another study found that modifying a pyrrole-based inhibitor with a cyanomethyl group (compound 16c ) led to a deterioration in the inhibition of topoisomerase IV. researchgate.net

Molecular docking studies have been employed to understand the binding modes of urea and thiourea derivatives within the active site of DNA gyrase. nih.gov These studies help in elucidating the structure-activity relationships and guiding the design of more potent inhibitors. The development of compounds that can dually target both DNA gyrase and topoisomerase IV is a promising strategy to combat bacterial resistance. nih.gov

Table 1: Inhibition of DNA Gyrase and Topoisomerase IV by a Cyanomethyl-Containing Derivative

| Compound | Target Enzyme | Organism | Inhibition | IC₅₀ (µM) |

|---|---|---|---|---|

| Thiosemicarbazide derivative 8 | DNA Gyrase B | E. coli | Excellent | 0.33 ± 1.25 |

| Thiosemicarbazide derivative 8 | Topoisomerase IV | E. coli | Moderate | 19.72 ± 1.00 |

| Novobiocin (Reference) | DNA Gyrase B | E. coli | - | 0.28 ± 1.45 |

| Novobiocin (Reference) | Topoisomerase IV | E. coli | - | 10.65 ± 1.02 |

Data sourced from a study on novel thiourea derivatives as potential DNA gyrase and topoisomerase IV inhibitors. caymanchem.com

HMG-CoA Reductase Inhibition (via Derivatives)

HMG-CoA reductase is the rate-limiting enzyme in the mevalonate (B85504) pathway, which is responsible for cholesterol biosynthesis. nih.gov Inhibitors of this enzyme, widely known as statins, are cornerstone therapies for hypercholesterolemia. tubitak.gov.tr The cyanomethyl group is a key structural component in the synthesis of one of the most prominent statins, atorvastatin (B1662188).

Specifically, 6-cyanomethyl-1,3-dioxane-4-acetic acid derivatives are crucial intermediates in the industrial production of atorvastatin. scirp.orgCurrent time information in Bangalore, IN. Processes have been developed for the efficient synthesis of these intermediates, such as 1,1-dimethylethyl (4R, 6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-acetate, from readily available starting materials. scirp.org This demonstrates the integral role of a cyanomethyl-containing scaffold in constructing the final, highly active HMG-CoA reductase inhibitor. The synthesis strategy highlights a cyanide-free assembly of the C7 amino type side chain, showcasing advanced chemical methods to achieve the target molecule. ctdbase.org

Broad-Spectrum Pharmacological Actions

Beyond specific enzyme inhibition, derivatives of this compound exhibit a range of pharmacological activities, including antimicrobial, antiviral, and anticancer effects.

Antimicrobial Activity (Antibacterial and Antifungal)

The search for new antimicrobial agents is driven by the rise of multidrug-resistant pathogens. mdpi.com Urea and thiourea derivatives have emerged as a promising class of compounds in this area.

Numerous studies have synthesized and screened novel urea derivatives for their activity against a panel of bacteria and fungi. mdpi.com For instance, a series of N,N-disubstituted urea derivatives were tested against Gram-positive and Gram-negative bacteria, as well as fungal species like Candida albicans and Cryptococcus neoformans. mdpi.com While activity varied depending on the specific substitutions, certain compounds demonstrated moderate to excellent growth inhibition against strains like Acinetobacter baumannii and Klebsiella pneumoniae. mdpi.com

Thiourea derivatives incorporating different moieties have also shown excellent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting Minimum Inhibitory Concentration (MIC) values in the low microgram per milliliter range. nih.gov The inclusion of a cyanomethyl group in some heterocyclic systems has been noted in compounds screened for antimicrobial properties. For example, 2-(1,3-dithian-2-ylidene)-2-arylacetonitrile derivatives, which contain a cyanomethyl group, have shown promising results against several types of bacteria.

Table 2: Antimicrobial Activity of Selected Urea Derivatives

| Compound | Bacterial/Fungal Strain | Activity |

|---|---|---|

| (R)-3-(4-chlorophenyl)-1-methyl-1-(1-phenylethyl)urea (3e) | Acinetobacter baumannii | Good Inhibition |

| (S)-1-benzyl-3-(3,4-dichlorophenyl)-1-(1-phenylethyl)urea (3j) | Acinetobacter baumannii | Good Inhibition |

| Compound 3k | Staphylococcus aureus | Moderate Inhibition |

| Compound 3a | Cryptococcus neoformans | Moderate Inhibition |

Data represents percentage growth inhibition at a concentration of 32 μg·mL⁻¹. mdpi.com

Antiviral Efficacy, with a Focus on Anti-HIV-1 Activity

The reverse transcriptase (RT) enzyme of the human immunodeficiency virus type 1 (HIV-1) remains a critical target for antiretroviral drugs. Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) has led to the discovery of potent uracil (B121893) derivatives where the cyanomethyl group plays a key role in enhancing antiviral activity.

Studies on 3-(3,5-dimethylbenzyl)uracil (B1244923) derivatives revealed that substitution at the 1-position is crucial for anti-HIV-1 efficacy. Specifically, the introduction of a 1-cyanomethyl group was found to be important for activity, suggesting a significant interaction with amino acid residues within the HIV-1 reverse transcriptase enzyme. These 1-substituted analogues of 3-(3,5-dimethylbenzyl)uracil, including the cyanomethyl derivative, demonstrated good antiviral activity against HIV-1. Further modifications, such as adding an azido (B1232118) or amino group at the 6-position of 1-benzyl-3-(3,5-dimethylbenzyl)uracil, also resulted in highly potent compounds with half-maximal effective concentration (EC₅₀) values in the nanomolar range.

Table 3: Anti-HIV-1 Activity of 1-Substituted Uracil Derivatives

| Compound | 1-Position Substituent | 6-Position Substituent | Anti-HIV-1 Activity (EC₅₀) |

|---|---|---|---|

| 1a | Benzyl | - | Good |

| 1b | Cyanomethyl | - | Good |

| 1d | Benzyl | Azido | 0.067 ± 0.011 µM |

| 1e | Benzyl | Amino | 0.069 ± 0.006 µM |

Data from a study on 1-aromatic methyl-substituted 3-(3,5-dimethylbenzyl)uracil derivatives.

Anticancer and Cytotoxic Properties

Urea derivatives are a significant class of compounds in cancer research, with many demonstrating potent cytotoxic effects against various cancer cell lines. The structural versatility of the urea scaffold allows for modifications that can lead to compounds with high efficacy and selectivity.

Derivatives containing a cyanomethyl group have been featured in several classes of anticancer compounds. For example, a series of 6-aryl substituted 4-(4-cyanomethyl) phenylamino (B1219803) quinazolines were designed and synthesized as potential PI3K-α/mTOR inhibitors for cancer therapy. In another study, heterocyclic compounds were synthesized from precursors such as 1-cyanoacetyl-3,5-dimethylpyrazole and 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile. scirp.org Some of the resulting pyrazolo[1,5-a]pyrimidines showed high cytotoxicity against breast and HeLa cancer cell lines, with IC₅₀ values in the low micromolar range. scirp.org

Furthermore, thiourea derivatives have been evaluated for their cytotoxic properties. Studies on MCF-7 human breast cancer cells revealed that certain thiourea compounds were potent, with IC₅₀ values as low as 10.17 µM. nih.gov The mechanism of action for many urea-based anticancer agents involves the induction of apoptosis and cell cycle arrest. caymanchem.com For example, a pyrimidine (B1678525) derivative with a urea moiety was shown to arrest the cell cycle at the G2/M phase and induce apoptosis in colon cancer cells. caymanchem.com

Table 4: Cytotoxic Activity of Selected Cyanomethyl-Precursor Derivatives

| Compound Class | Derivative | Cancer Cell Line | IC₅₀ (µM/L) |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidine (B1248293) | Compound 5 | Breast / HeLa | 13.91 ± 1.4 / 22.37 ± 1.8 |

| Pyrazolo[1,5-a]pyrimidine | Compound 7e | Breast / HeLa | 6.56 ± 0.5 / 8.72 ± 0.9 |

| Pyrazolo[1,5-a]pyrimidine | Compound 7i | Breast / HeLa | 4.17 ± 0.2 / 5.57 ± 0.4 |

Data from a study on heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole. scirp.org

Potential in Neurological Disorder Treatment

Derivatives of this compound have emerged as a promising area of investigation in the search for novel treatments for a variety of neurological disorders. ontosight.aicsic.es The structural characteristics of these compounds, particularly the presence of the urea and cyanomethyl groups, allow for interactions with various biological targets within the central nervous system. ontosight.ai

Research has indicated that certain α-amino nitrile-derived ureas have been patented as agents for neurological disorders. csic.escore.ac.uk While specific details of the mechanisms are often proprietary, the general understanding is that these compounds can modulate the activity of enzymes and receptors implicated in the pathology of these conditions. ontosight.aiepo.org For instance, some urea-based compounds are being explored for their potential to inhibit kinases, which are enzymes that play a crucial role in cellular processes and have been linked to diseases like Alzheimer's and Parkinson's. epo.org

Furthermore, the modulation of receptors such as the muscarinic M1 receptors, which are involved in cognitive functions, is another avenue of exploration for cyanomethyl-containing compounds in the context of neurological diseases like Alzheimer's and schizophrenia. smolecule.com The ability of these molecules to act as positive allosteric modulators suggests a potential therapeutic application in addressing cognitive deficits associated with these disorders. smolecule.com The development of urea-based inhibitors of the dopamine (B1211576) transporter (DAT) is also a key area of research, with potential applications in treating conditions like multiple sclerosis by modulating neuroinflammation and neurodegeneration. nih.gov

The versatility of the urea scaffold allows for the synthesis of a diverse library of compounds with varying substituents, enabling the fine-tuning of their pharmacological properties to target specific neurological pathways. csic.esnih.gov

Agrochemical and Industrial Applications

Beyond the pharmaceutical realm, this compound and its derivatives have demonstrated significant utility in both agricultural and industrial settings.

Pesticidal and Fungicidal Effectiveness

The structural motifs present in this compound derivatives are also found in a number of commercially significant pesticides and fungicides. csic.escore.ac.uk Urea-based compounds, in general, are a well-established class of agrochemicals, with many derivatives registered for use as herbicides, insecticides, and fungicides. google.comresearchgate.netresearchgate.net

Specifically, α-amino nitrile-derived ureas have been patented for their pesticidal and fungicidal properties. csic.escore.ac.uk These compounds can act as insect growth regulators, disrupting the normal development of pests. ajol.info The mode of action often involves the inhibition of chitin (B13524) synthesis, a crucial component of the exoskeleton of insects and the cell walls of fungi. researchgate.net This targeted approach can offer a degree of selectivity, sparing beneficial insects and reducing environmental impact. ajol.info

The development of new pesticidal agents is driven by the need to overcome resistance to existing chemicals. ajol.info The diverse structures that can be synthesized from this compound precursors offer a promising platform for the discovery of novel agrochemicals with different modes of action. ajol.info

Application in Lithium Secondary Batteries

A notable industrial application of this compound is its use in lithium secondary batteries. 0qy.comchemicalbook.com The electrolyte is a critical component of a lithium-ion battery, facilitating the movement of lithium ions between the anode and the cathode during charging and discharging. acs.org

Conclusion and Future Research Directions

Summary of Key Research Findings

Research into 1-(cyanomethyl)urea has illuminated its fundamental chemical properties, synthesis, and potential uses. It is typically a white to off-white crystalline solid that is soluble in polar solvents like water and alcohols due to its capacity for hydrogen bonding. cymitquimica.com The molecule's structure, featuring both a hydrogen-bond donating and accepting urea (B33335) moiety and a reactive nitrile group, underpins its utility.

Key findings from various studies can be summarized as follows: